molecular formula C25H27NO4 B12146445 11-(4-methoxybenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one

11-(4-methoxybenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one

Cat. No.: B12146445
M. Wt: 405.5 g/mol
InChI Key: WYUDEDNDMYSITL-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the compound you mentioned are not readily available in the provided sources. it’s essential to explore literature databases or scientific journals for detailed synthetic procedures.
    • Industrial production methods may also vary, but they typically involve multi-step organic synthesis guided by principles of medicinal chemistry.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present.
    • Major products formed from these reactions would be intermediates or derivatives with modified substituents.
  • Scientific Research Applications

      Biology: Investigating its effects on cellular processes, such as cell proliferation, apoptosis, and migration.

      Medicine: Exploring its potential as an anticancer agent or targeting FGFRs.

      Industry: Assessing its use in pharmaceuticals or other relevant applications.

  • Mechanism of Action

    • The compound likely exerts its effects by interacting with specific molecular targets or pathways. Detailed information on this aspect would require further research.
    • FGFR inhibition could disrupt downstream signaling pathways involved in cell growth, survival, and angiogenesis.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in the provided sources. exploring related literature might reveal more insights.

    Remember that while the compound’s biological activities are promising, additional studies are necessary to fully understand its potential.

    Properties

    Molecular Formula

    C25H27NO4

    Molecular Weight

    405.5 g/mol

    IUPAC Name

    16-[(4-methoxyphenyl)methyl]-12-methyl-10,14-dioxa-16-azatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one

    InChI

    InChI=1S/C25H27NO4/c1-16-23-18(14-26(15-29-23)13-17-8-10-19(28-2)11-9-17)12-22-20-6-4-3-5-7-21(20)25(27)30-24(16)22/h8-12H,3-7,13-15H2,1-2H3

    InChI Key

    WYUDEDNDMYSITL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CN(CO2)CC5=CC=C(C=C5)OC

    Origin of Product

    United States

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